molecular formula C20H18ClN5OS B3405499 N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1359476-47-3

N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B3405499
CAS No.: 1359476-47-3
M. Wt: 411.9
InChI Key: KJBMYMVTEBRPFL-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE: is a complex organic compound that features a triazoloquinoxaline core, a chlorophenylmethyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenylmethyl halide reacts with the triazoloquinoxaline intermediate.

    Attachment of the Sulfanylacetamide Moiety: This is usually done through a thiol-ene reaction or a similar coupling reaction under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and other strong nucleophiles are employed.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology and Medicine:

    Pharmacology: Investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent.

    Biochemistry: Studied for its interactions with various enzymes and receptors.

Industry:

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The triazoloquinoxaline core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The chlorophenylmethyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide moiety could contribute to its overall stability and solubility.

Comparison with Similar Compounds

  • N-[(2-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
  • N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)PROPIONAMIDE

Uniqueness: The unique combination of the triazoloquinoxaline core, chlorophenylmethyl group, and sulfanylacetamide moiety distinguishes this compound from its analogs. This structural uniqueness may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-2-17-24-25-19-20(23-15-9-5-6-10-16(15)26(17)19)28-12-18(27)22-11-13-7-3-4-8-14(13)21/h3-10H,2,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBMYMVTEBRPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

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